2-[4-(3-chlorophenyl)piperazin-1-yl]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound is a structurally complex heterocyclic molecule featuring multiple pharmacophoric elements. Its core consists of a 4H-pyrido[1,2-a]pyrimidin-4-one scaffold, a bicyclic system known for its aromaticity and pharmacological relevance . Attached to this core are two critical substituents:
- 4-(3-Chlorophenyl)piperazin-1-yl group: The piperazine ring, substituted with a 3-chlorophenyl moiety, is a common feature in bioactive compounds targeting serotonin and dopamine receptors . The chlorine atom enhances lipophilicity and may influence receptor binding .
- (Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl group: This thiazolidinone-derived substituent introduces a conjugated enone system and a thioxo group, which can participate in hydrogen bonding and serve as a reactive pharmacophore . The Z-configuration ensures spatial alignment critical for interaction with biological targets.
Properties
Molecular Formula |
C25H24ClN5O3S2 |
|---|---|
Molecular Weight |
542.1 g/mol |
IUPAC Name |
(5Z)-5-[[2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H24ClN5O3S2/c1-34-14-13-31-24(33)20(36-25(31)35)16-19-22(27-21-7-2-3-8-30(21)23(19)32)29-11-9-28(10-12-29)18-6-4-5-17(26)15-18/h2-8,15-16H,9-14H2,1H3/b20-16- |
InChI Key |
IMZTWMHIECPTGZ-SILNSSARSA-N |
Isomeric SMILES |
COCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC(=CC=C5)Cl)/SC1=S |
Canonical SMILES |
COCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC(=CC=C5)Cl)SC1=S |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core modifications and substituent variations (Table 1). Key comparisons include:
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Insights :
Core Modifications: Replacement of the pyrido-pyrimidinone core with pyrazino (e.g., compounds) or chromeno () systems alters aromaticity and electronic properties. Chromeno-pyrimidinones () exhibit enhanced planarity, improving intercalation with DNA or enzymes but reducing solubility .
Substituent Effects: Piperazine vs. Piperidine: Piperazine’s tertiary nitrogen (vs. piperidine’s secondary) increases hydrogen-bonding capacity, critical for receptor interactions . The 3-chlorophenyl group in the target compound may enhance selectivity over 4-methyl/ethyl analogs . Thiazolidinone-Thioxo vs. Thioxo-Acrylamide: The thiazolidinone-thioxo system (target compound) provides a rigid, conjugated scaffold for enzyme inhibition, contrasting with acrylamide-containing analogs () designed for covalent target binding .
Stereochemical Considerations: The Z-configuration in the thiazolidinone-methylidene group ensures optimal spatial alignment for target engagement, a feature absent in most analogs .
Research Findings and Implications
Computational studies predict high affinity for 5-HT₁A and D₂ receptors due to chlorine’s electronegativity and piperazine’s flexibility .
Enzyme Inhibition: The thioxo group in the thiazolidinone ring may act as a hydrogen-bond acceptor, inhibiting enzymes like dipeptidyl peptidase-4 (DPP-4) or tyrosine phosphatases, similar to sitagliptin and rosiglitazone derivatives .
Physicochemical Properties: The methoxyethyl group improves aqueous solubility (clogP ~2.1 predicted) compared to nonpolar analogs (e.g., 4-methylpiperazinyl derivatives, clogP ~3.5) . Metabolic stability is likely enhanced by the thiazolidinone’s resistance to oxidative degradation, a limitation in simpler thioxo compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
